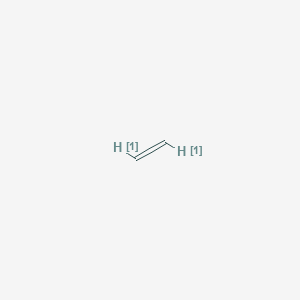
(E)-1,2-Dideuteroethylene
Cat. No. B073452
Key on ui cas rn:
1517-53-9
M. Wt: 28.05 g/mol
InChI Key: VGGSQFUCUMXWEO-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05723288
Procedure details


A literature procedure as known in the art for preparation of trans-di-p-bromobenzoylethylene from bromobenzene and fumaryl chloride was employed. J. B. Conant and R. E. Lutz, J. Am. Chem. Soc. 47, 881 (1925). The ethylene compound was reduced with Zn-HOAc to prepare 1,4-di-p-bromophenyl-1,4-butanedione. E. Campaigne and W. O. Foye, J. Org. Chem. 17, 1405 (1952). The saturated 1,4-diketone (7.9 g, 0.02 mol) was suspended in 80 mL of AC2O and the mixture was heated to reflux. Concentrated H2SO4 (4-5 drops) was added and refluxing was continued for 5 min. The solution was poured into water-ice (1 L), stirred well, and filtered: crude yield 7 g (93%). Recrystallization from acetic acid gave 5.6 g (75%), mp 198°-199° C. (lit. (R. E. Lutz and W. M. Eisner, J. Am. Chem. Soc. 56, 2698 (1934)) mp 200°-201° C.).
[Compound]
Name
trans-di-p-bromobenzoylethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
1,4-di-p-bromophenyl-1,4-butanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
1,4-diketone
Quantity
7.9 g
Type
reactant
Reaction Step Four

[Compound]
Name
water ice
Quantity
1 L
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](Cl)(=[O:14])/[CH:9]=[CH:10]/[C:11](Cl)=O.[CH2:16]=[CH2:17]>OS(O)(=O)=O.[Zn].CC(O)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]2[O:14][C:8]([C:16]3[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:17]=3)=[CH:9][CH:10]=2)=[CH:4][CH:3]=1 |f:4.5|
|
Inputs


Step One
[Compound]
|
Name
|
trans-di-p-bromobenzoylethylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
Step Three
[Compound]
|
Name
|
1,4-di-p-bromophenyl-1,4-butanedione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
1,4-diketone
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
water ice
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
OS(=O)(=O)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn].CC(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred well
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 5.6 g (75%), mp 198°-199° C. (lit. (R. E. Lutz and W. M. Eisner, J. Am. Chem. Soc. 56, 2698 (1934)) mp 200°-201° C.)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=CC1)C1=CC=C(C=C1)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
